2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[3-(4-ethylphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25FN4O2S/c1-3-19-10-13-22(14-11-19)34-28(36)27-26(23(16-31-27)20-7-5-4-6-8-20)33-29(34)37-17-25(35)32-24-15-21(30)12-9-18(24)2/h4-16,31H,3,17H2,1-2H3,(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDCWDGZHCGSSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=C(C=CC(=C5)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the kinase activity of threonine tyrosine kinase (ttk) and rho-associated coiled-coil containing protein kinase (rock). These kinases play crucial roles in cell division and smooth muscle contraction, respectively.
Mode of Action
The compound interacts with its targets by binding to the active site of the kinases, thereby inhibiting their activity. This results in the disruption of the normal functioning of the cell, leading to various downstream effects.
Biochemical Pathways
The inhibition of TTK and ROCK kinases affects several biochemical pathways. TTK inhibition can lead to chromosome missegregation and aneuploidy. ROCK inhibition can lead to changes in cell morphology and migration. These changes can have significant effects on the proliferation and survival of cells.
Pharmacokinetics
Similar compounds have demonstrated good oral bioavailability.
Result of Action
The result of the compound’s action is the suppression of the proliferation of a panel of human cancer cell lines. This is likely due to the disruption of normal cell division processes caused by the inhibition of TTK and ROCK kinases.
Biological Activity
The compound 2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide belongs to a class of heterocyclic compounds known for their diverse biological activities, particularly in the field of medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Structure and Synthesis
The compound's structure is characterized by a pyrrolo[3,2-d]pyrimidine core, which is known for its role in various biological processes. The synthesis typically involves multiple steps including the formation of the pyrrolo ring and subsequent functionalization to introduce the thio and acetamide groups. Recent studies have emphasized the importance of structural modifications in enhancing biological activity and selectivity against specific targets.
Table 1: Summary of Structural Features
| Feature | Description |
|---|---|
| Core Structure | Pyrrolo[3,2-d]pyrimidine |
| Substituents | 4-Ethylphenyl, 5-Fluoro-2-methylphenyl |
| Functional Groups | Thio group, Acetamide |
Anticancer Properties
Recent research indicates that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant anticancer activity. For instance, halogenated analogues have shown potent antiproliferative effects across various cancer cell lines with EC50 values ranging from 0.014 to 14.5 μM. These compounds often induce cell cycle arrest at the G2/M phase without triggering apoptosis, suggesting alternative mechanisms of action such as DNA damage response pathways .
The biological activity of this compound appears to be mediated through several mechanisms:
- Inhibition of Key Enzymes : Pyrrolo[3,2-d]pyrimidines have been reported to inhibit enzymes such as tubulin and kinases involved in cancer progression .
- Selective Targeting : Some derivatives selectively inhibit mutant forms of the epidermal growth factor receptor (EGFR), which is crucial in non-small cell lung cancer (NSCLC) treatment. For example, specific compounds have demonstrated up to 493-fold increased efficacy against HCC827 cells with EGFR mutations compared to normal cells .
- Pharmacokinetic Profiles : Studies indicate that modifications to the pyrrole moiety can enhance metabolic stability and reduce toxicity while maintaining biological efficacy .
Case Studies
Several case studies highlight the potency and selectivity of pyrrolo[3,2-d]pyrimidine derivatives:
- Case Study 1 : A derivative demonstrated IC50 values of 0.21 nM against T790M mutant EGFR while showing significantly higher IC50 values (22 nM) for wild-type EGFR, indicating a promising therapeutic window for targeted therapy .
- Case Study 2 : Another study illustrated that a modified pyrrolo[3,2-d]pyrimidine exhibited a maximum tolerated dose (MTD) of 40 mg/kg in mouse models while retaining low toxicity across various human cancer cell lines .
Table 2: Summary of Biological Activity Data
Scientific Research Applications
Pharmacological Potential
The compound's core structure has been associated with various biological activities, particularly in the context of cancer treatment and other therapeutic areas. The presence of the thio group and acetamide moiety enhances its interaction with biological targets, making it a candidate for further investigation in drug development.
Anticancer Activity
Research indicates that compounds with pyrrolo[3,2-d]pyrimidine structures can exhibit anticancer properties. For instance, derivatives of this class have shown efficacy against various cancers, including lymphoma and solid tumors. The mechanism often involves inhibition of specific enzymes or pathways crucial for tumor growth and survival, such as mTOR signaling pathways .
Enzyme Inhibition
The compound may act as an inhibitor for certain enzymes involved in metabolic processes. For example, studies on similar compounds have shown that they can inhibit dihydrofolate reductase (DHFR), a target in cancer chemotherapy . This inhibition can lead to decreased proliferation of cancer cells.
Synthetic Applications
The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to achieve high purity and yield. The synthetic route may include:
- Formation of the Pyrrolo[3,2-d]pyrimidine Core : This involves cyclization reactions that construct the central ring structure.
- Introduction of Functional Groups : The thio group and acetamide functionalities are introduced through nucleophilic substitution reactions.
- Final Modifications : Fluorination or other modifications to enhance biological activity or solubility may be performed.
Biological Interaction Studies
Understanding how this compound interacts with biological targets is crucial for its development as a therapeutic agent. Interaction studies typically involve:
- Binding Affinity Assessments : Evaluating how strongly the compound binds to specific proteins or enzymes.
- Cell Line Studies : Testing the compound's effects on various cancer cell lines to assess its cytotoxicity and mechanism of action.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of similar compounds:
| Study | Compound | Target | Findings |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidines | DHFR | Showed significant inhibition in vitro | |
| Pyrrolo[3,2-d]pyrimidine derivatives | Cancer cell lines | Induced apoptosis in resistant cell lines |
These findings highlight the potential of pyrrolo[3,2-d]pyrimidine-based compounds in therapeutic applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications and Substituent Variations
The following table summarizes key structural differences between the target compound and analogs from the literature:
*Full name: Ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
Key Observations:
Chloro and fluoro substituents may improve metabolic resistance but reduce bulk tolerance in binding pockets . Ethyl’s flexibility vs. halogen rigidity could influence conformational stability during target engagement.
Position 2 Substituents: The thioacetamide in the target enables hydrogen bonding via the acetamide NH and sulfur’s nucleophilicity. In contrast, dipentylamino () introduces basicity and lipophilicity, which may alter solubility and off-target effects .
Phenyl may favor hydrophobic pocket binding . The 5-fluoro-2-methylphenyl acetamide in the target vs. 4-phenoxyphenyl () highlights divergent electronic profiles: fluorine’s electronegativity vs. phenoxy’s electron-donating effects.
Q & A
Q. What synthetic strategies are effective for achieving high-yield synthesis of this pyrrolopyrimidine derivative?
- Methodological Answer : Synthesis involves multi-step protocols, starting with condensation of fluorinated aromatic amines with pyrrolopyrimidine precursors under controlled conditions. Key steps include:
- Thioacetamide coupling : Use of NMP as a solvent at 120°C for 16 hours to facilitate nucleophilic substitution (e.g., thiolation) .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) to isolate the target compound with >95% purity .
- Critical parameters : Reaction temperature (100–120°C), stoichiometric ratios (1:1.1 for amine:pyrimidine), and anhydrous Na₂SO₄ for drying organic layers .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Structural confirmation employs:
- Single-crystal X-ray diffraction : Resolve bond lengths (e.g., C–N = 1.34 Å) and angles (e.g., C11–N1–C14 = 113.77°) to validate the pyrrolopyrimidine core and substituent geometry .
- NMR spectroscopy : ¹H and ¹³C NMR to confirm aromatic proton environments (e.g., δ 7.2–8.1 ppm for phenyl groups) and acetamide carbonyl signals (δ ~170 ppm) .
- Mass spectrometry : ESI-MS to verify molecular weight (e.g., m/z 254.1 [M+H]⁺) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Kinase inhibition assays : Use recombinant kinases (e.g., EGFR or VEGFR) to measure IC₅₀ values via fluorescence polarization .
- Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (1–100 µM) .
- Solubility assessment : Shake-flask method in PBS (pH 7.4) to determine logP and guide formulation studies .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for analogs of this compound?
- Methodological Answer :
- Systematic substituent variation : Modify the 4-ethylphenyl or 5-fluoro-2-methylphenyl groups to assess impact on bioactivity. For example:
| Substituent Position | Modification | Observed Effect (IC₅₀) | Reference |
|---|---|---|---|
| 4-Ethylphenyl | Chlorine substitution | 2.5-fold ↓ kinase inhibition | |
| 5-Fluoro group | Replacement with cyano | Loss of cytotoxicity |
- Computational modeling : Density Functional Theory (DFT) to calculate electrostatic potential maps and predict binding affinities .
Q. How can crystallographic disorder in the pyrrolopyrimidine core be resolved during refinement?
- Methodological Answer :
- SHELXL refinement : Apply restraints to anisotropic displacement parameters for disordered regions (e.g., ethylphenyl rotamers) .
- Hydrogen bonding analysis : Use graph-set notation (e.g., R₂²(8) motifs) to identify stabilizing interactions and guide disorder modeling .
- Data quality : Ensure data-to-parameter ratio >10:1 and R factor <0.06 for reliable refinement .
Q. What strategies address contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Orthogonal assays : Validate kinase inhibition using both radiometric (³²P-ATP) and fluorescence-based assays to rule out assay-specific artifacts .
- Purity verification : HPLC-MS (≥98% purity) to exclude impurities as confounding factors .
- Meta-analysis : Compare IC₅₀ values across studies using standardized protocols (e.g., fixed ATP concentrations) .
Q. What in silico tools predict metabolic stability and toxicity profiles?
- Methodological Answer :
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate CYP450 interactions and hERG channel inhibition .
- Metabolite identification : LC-MS/MS with human liver microsomes to detect phase I/II metabolites .
- Toxicity screening : Ames test for mutagenicity and hemolysis assays for erythrocyte compatibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
